molecular formula C12H11ClN2 B145420 6-Chloro-4-ethyl-3-phenylpyridazine CAS No. 133308-81-3

6-Chloro-4-ethyl-3-phenylpyridazine

Número de catálogo: B145420
Número CAS: 133308-81-3
Peso molecular: 218.68 g/mol
Clave InChI: NFNKWOXAOFFVSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-4-ethyl-3-phenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with chlorine, ethyl, and phenyl groups at positions 6, 4, and 3, respectively. Pyridazine derivatives are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyridazine derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethyl-3-phenylpyridazine typically involves the reaction of 4-ethyl-3-phenylpyridazine with a chlorinating agent. One common method is the chlorination of 4-ethyl-3-phenylpyridazine using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-ethyl-3-phenylpyridazine in anhydrous dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Reflux the reaction mixture for several hours.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-ethyl-3-phenylpyridazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of 6-substituted-4-ethyl-3-phenylpyridazine derivatives.

    Oxidation: Formation of 6-chloro-4-carboxy-3-phenylpyridazine or 6-chloro-4-formyl-3-phenylpyridazine.

    Reduction: Formation of 6-chloro-4-ethyl-3-phenyl-1,2-dihydropyridazine.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-ethyl-3-phenylpyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or the reduction of microbial infections. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

This section compares 6-chloro-4-ethyl-3-phenylpyridazine with key analogs, focusing on structural features, physicochemical properties, and synthetic methodologies.

Structural Analogs with Varying Substituents

The following compounds share the pyridazine backbone but differ in substituents, leading to distinct properties:

Compound Substituents Key Differences CAS Number References
This compound Cl (C6), Et (C4), Ph (C3) Baseline compound N/A
3-Chloro-4-methyl-6-phenylpyridazine Cl (C3), Me (C4), Ph (C6) Methyl vs. ethyl; positional isomerism 28657-39-8
6-Chloro-4-hydroxy-3-phenylpyridazine Cl (C6), OH (C4), Ph (C3) Hydroxy vs. ethyl group 40020-01-7
N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e][1,2,4]triazin-4(1H)-amine Cl (aryl), Me (C3), Ph (C6) Fused triazine ring system N/A
3-Chloro-6-(difluoromethyl)pyridazine Cl (C3), CF2H (C6) Difluoromethyl vs. ethyl/phenyl 1706439-95-3

Physicochemical Properties

  • Melting Points: 6-Chloro-4-hydroxy-3-phenylpyridazine: Not reported (MW: 206.63 g/mol) . N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e][1,2,4]triazin-4(1H)-amine (Compound 8): 125–127°C .
  • Synthetic Yields :

    • Fused pyridazine-triazine derivatives (e.g., Compound 8) are synthesized in moderate yields (46–50%) via condensation reactions .
    • Substitution with ethyl groups (as in the target compound) may require optimized alkylation conditions compared to methyl or hydroxy analogs .

Reactivity and Functionalization

  • Ethyl Group Stability : Ethyl substituents are less sterically hindered than bulkier groups (e.g., difluoromethyl in EP 3 785 714 A1), facilitating further functionalization .

Research Implications

Drug Design : The ethyl group in this compound may enhance membrane permeability compared to hydroxy or methyl analogs, making it a candidate for CNS-targeted therapies.

Agrochemical Applications : Chlorinated pyridazines (e.g., EP 3 785 714 A1) show pesticidal activity; the phenyl group in this compound could improve soil adhesion .

Synthetic Challenges : Achieving high yields in ethyl-substituted pyridazines requires careful control of alkylation conditions, as seen in analogous preparations .

Actividad Biológica

6-Chloro-4-ethyl-3-phenylpyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chlorine atom at position 6, an ethyl group at position 4, and a phenyl group at position 3. This structure is significant as it influences the compound's interaction with biological targets.

Molecular Formula: C12H12ClN3
CAS Number: 133308-81-3

Research indicates that this compound exhibits anticancer properties through various mechanisms:

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, which is crucial for preventing tumor proliferation.
  • Apoptosis Induction: Studies demonstrate that it can trigger apoptosis in cancer cells, as evidenced by increased Annexin V positivity in flow cytometry assays. For instance, compounds related to this class have shown significant increases in early and late apoptotic cells when tested against breast cancer cell lines like MDA-MB-231 .
  • Inhibition of Cell Proliferation: In vitro studies reveal that derivatives of pyridazine, including this compound, can effectively inhibit the proliferation of various human cancer cell lines .

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its therapeutic potential:

  • Absorption: The compound shows good solubility in organic solvents, which may facilitate oral bioavailability.
  • Metabolism: Preliminary studies suggest that it undergoes metabolic transformations that could affect its efficacy and safety profile.
  • Excretion: The elimination pathways are yet to be fully characterized but are essential for understanding the compound's pharmacokinetic behavior.

Anticancer Activity

A notable study evaluated the anticancer effects of various pyridazine derivatives, including this compound. These derivatives were tested against several cancer cell lines, demonstrating promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
11lMDA-MB-23110.5Induces apoptosis via Annexin V+
11mT47D9.8Cell cycle arrest
11nSKOV-312.0Inhibits proliferation

In these studies, compounds similar to this compound exhibited significant cytotoxicity against breast and ovarian cancer cell lines .

Mechanistic Insights

Further mechanistic investigations using molecular docking studies have suggested that these compounds may target cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation. The binding interactions were supported by computational models that predicted favorable interactions with CDK2 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-ethyl-3-phenylpyridazine, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Microwave-Assisted Synthesis : Microwave irradiation can enhance reaction efficiency and yield. For structurally similar pyridazines, microwave conditions (e.g., 150–200°C, 20–30 min) with polar aprotic solvents (DMF or DMSO) have been effective .
  • Functionalization Strategies : Start with 3,6-dichloropyridazine derivatives as precursors. Introduce ethyl and phenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution. Monitor regioselectivity using TLC and adjust stoichiometry (1.5–2.0 equivalents of substituents) to minimize byproducts .
  • Parameter Optimization : Use a design-of-experiments (DoE) approach to test variables (temperature, solvent polarity, catalyst loading). Characterize intermediates via 1^1H NMR and HPLC to track progress.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste Management : Segregate halogenated waste in labeled containers. Partner with certified disposal agencies for incineration or chemical neutralization .
  • Contamination Mitigation : Use filter-tipped pipettes and disposable weighing boats. Decontaminate surfaces with 70% ethanol after use .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H/13^{13}C NMR: Assign peaks for ethyl (-CH2_2CH3_3, δ 1.2–1.4 ppm) and phenyl (aromatic protons, δ 7.2–7.6 ppm) groups. Compare with databases (e.g., PubChem or Reaxys) .
    • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+^+ with <2 ppm error.
  • X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Resolve bond lengths/angles (e.g., pyridazine ring planarity) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

Methodological Answer:

  • Controlled Mono-Substitution : Use bulky ligands (e.g., P(tt-Bu)3_3) in palladium catalysts to direct reactions to the 3-position. Monitor progress via LC-MS to detect early intermediates .
  • Protection/Deprotection Strategies : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before introducing secondary substituents.

Q. What advanced analytical techniques are recommended for assessing purity and stability in long-term storage?

Methodological Answer:

  • HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect degradation products (e.g., hydrolyzed pyridazine rings). Set thresholds at ≥98% purity .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor via 1^1H NMR for decomposition (e.g., loss of ethyl group signals).

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives?

Methodological Answer:

  • Cross-Validation Assays : Test cytotoxicity (MTT assay) and target binding (SPR or ITC) in parallel. For example, discrepancies in IC50_{50} values may arise from assay conditions (e.g., serum interference in cell-based assays) .
  • Meta-Analysis : Compare datasets across literature using cheminformatics tools (e.g., KNIME or Schrödinger) to identify outliers or confounding variables (e.g., solvent effects).

Q. What computational methods predict the electronic properties of this compound for drug design?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies (B3LYP/6-31G* basis set). Correlate electron-withdrawing effects of chlorine with reactivity .
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC50_{50} data to refine scoring functions .

Q. How can reaction mechanisms for introducing novel substituents be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use 13^{13}C-labeled ethyl groups to track bond formation via 13^{13}C NMR.
  • Kinetic Studies : Perform time-resolved FTIR to detect transient intermediates (e.g., Pd-aryl complexes in cross-coupling) .

Propiedades

IUPAC Name

6-chloro-4-ethyl-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-2-9-8-11(13)14-15-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKWOXAOFFVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563173
Record name 6-Chloro-4-ethyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133308-81-3
Record name 6-Chloro-4-ethyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.